Cas no 13552-81-3 (Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5-ester with D-ribofuranose (9CI))

Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5-ester with D-ribofuranose (9CI) structure
13552-81-3 structure
Product name:Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5-ester with D-ribofuranose (9CI)
CAS No:13552-81-3
MF:C15H24N5O17P3
MW:639.29576
CID:164613
PubChem ID:3080692

Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5-ester with D-ribofuranose (9CI) Chemical and Physical Properties

Names and Identifiers

    • phosphoadenosine diphosphoribose
    • 1'-phosphonoadenosine - 2,3-di-O-phosphono-D-ribose (1:1)
    • 2'-P-5'-ADP-Ribose
    • 5-ester with D-ribofuranose (9CI)
    • Adenosine 2'-monophospho- 5'-diphosphoribose
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'-5'-ester with beta-D-ribofuranose
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • Phospho-ADP ribose
    • 13552-81-3
    • [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • DTXSID801009853
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5-ester with D-ribofuranose (9CI)
    • Inchi: InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1
    • InChI Key: FZPAWXODDIKLFB-TYASJMOZSA-N
    • SMILES: OP(OP(OC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@H](OP(OC[C@H]2OC(O)[C@H](O)[C@@H]2O)(O)=O)[C@@H]1O)(O)=O)(O)=O

Computed Properties

  • Exact Mass: 657.04868
  • Monoisotopic Mass: 639.038004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 338
  • XLogP3: _7.2

Experimental Properties

  • Density: 2.54
  • Boiling Point: 1060.2°Cat760mmHg
  • Flash Point: 595°C
  • PSA: 388.12

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica